molecular formula C37H41N9O3S B609107 MK-8353

MK-8353

Katalognummer: B609107
Molekulargewicht: 691.8 g/mol
InChI-Schlüssel: KPQQGHGDBBJGFA-QNGWXLTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-8353 is an orally bioavailable, ATP-competitive dual-mechanism inhibitor of ERK1/2 kinases (IC₅₀ = 20 nM for ERK1 and 7 nM for ERK2) . Developed through structure-activity relationship (SAR) optimization of pyrrolidine derivatives, it overcomes pharmacokinetic (PK) limitations of earlier compounds, enabling twice-daily dosing . This compound inhibits both active and inactive ERK1/2, blocking downstream phosphorylation (e.g., RSK) and preventing MEK-mediated reactivation, a key resistance mechanism in MAPK pathway-targeted therapies .

Preclinically, this compound demonstrated tumor regression in BRAF/KRAS-mutant xenografts, including 88% tumor growth inhibition at 40 mg/kg and 40% regression at 60 mg/kg in Colo-205 colon cancer models .

Vorbereitungsmethoden

Chemical Structure and Target Profile of MK-8353

This compound is a synthetic organic compound with the IUPAC name (3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide . The molecule features a pyrrolidine-carboxamide core linked to a triazolylphenyl-dihydropyridine moiety, enabling dual inhibition of ERK1/2 catalytic activity and phosphorylation . Preclinical assays demonstrated IC<sub>50</sub> values of 23.0 nM (ERK1) and 8.8 nM (ERK2), with >50% inhibition of only three off-target kinases (CLK2, FLT4, Aurora B) at 1.0 μM .

Synthetic Route and Key Reaction Steps

The synthesis of this compound, as described in ACS Medicinal Chemistry Letters, follows a 14-step sequence divided into two building blocks that converge for final assembly .

Synthesis of Building Block 1: Imidazole-Pyrimidine Intermediate

  • SEM Protection of Ethyl Imidazole-2-Carboxylate
    Ethyl 1H-imidazole-2-carboxylate undergoes protection with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group using SEM-Cl and K<sub>2</sub>CO<sub>3</sub> in acetone, yielding 15a (85% yield) .

  • Bromination and Boronic Acid Formation
    Bromination of 15a with N-bromosuccinimide (NBS) in DMF affords 15b , which is converted to the boronic acid 15c via Miyaura borylation using bis(pinacolato)diboron and PdCl<sub>2</sub>(dppf) .

  • Suzuki–Miyaura Coupling
    15c reacts with 2,4-dichloro-5-methylpyrimidine under Pd catalysis, forming the imidazole-pyrimidine intermediate 15d . Subsequent SEM deprotection with HCl yields 15e .

Synthesis of Building Block 2: Dihydroimidazopyrazinone Core

  • Reduction and Cyclization
    (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid is reduced to the alcohol, cyclized with SOCI<sub>2</sub>, and oxidized to the sulfamidate 15h .

  • Ring-Opening and Deprotection
    15h undergoes ring-opening with 15e ’s imidazole NH group, followed by BOC and SEM deprotections to yield primary amine 15k .

Final Assembly of this compound

  • Core Cyclization
    15k cyclizes in methanolic ammonia to form the dihydroimidazopyrazinone core .

  • Alkylation and Buchwald–Hartwig Coupling
    Alkylation with 4-(bromomethyl)-1,2-difluorobenzene and a final coupling with 3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-amine using XantPhos precatalyst yields this compound .

Analytical Characterization and Optimization

Spectroscopic Validation

  • 15a : <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ −0.04 (s, 9H), 1.42 (t, 3H), 5.78 (s, 2H) .

  • 15d : ES+ m/z 471.1 [M + H]<sup>+</sup> .

Yield and Purity Considerations

  • The 14-step process achieves an overall yield of ~12%, with critical steps (e.g., Suzuki coupling) optimized to >80% yield .

  • Final purification via reverse-phase HPLC ensures >99% purity for clinical use .

Scalability and Preclinical Development

The synthesis was scaled to produce batches for phase I trials, where this compound demonstrated dose-proportional tumor growth inhibition at 30–60 mpk in xenograft models . Clinical formulations utilized hydroxypropyl methylcellulose to enhance oral bioavailability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-8353 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden, ohne die Integrität der Verbindung zu beeinträchtigen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Analoga von this compound, die jeweils leicht unterschiedliche Eigenschaften aufweisen. Diese Analoga werden oft in präklinischen und klinischen Studien auf ihre Wirksamkeit und Sicherheit getestet .

Wissenschaftliche Forschungsanwendungen

MK-8353 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Kinaseaktivität von ERK1/2 hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von ERK1/2 und blockiert so die nachgeschalteten Signalwege, die die Proliferation und das Überleben von Tumorzellen fördern. Die Verbindung induziert eine Konformationsänderung in ERK1/2, die seine Aktivierung durch den mitogenaktivierten extrazellulären signalregulierten Kinase (MEK) verhindert .

Wirkmechanismus

MK-8353 exerts its effects by inhibiting the kinase activity of ERK1/2. This inhibition prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival. The compound induces a conformational change in ERK1/2, preventing its activation by mitogen-activated extracellular signal-regulated kinase (MEK) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar ERK Inhibitors

Structural and Mechanistic Comparisons

Compound Mechanism Key Features Clinical Status
MK-8353 ATP-competitive, dual-mechanism ERK1/2 Oral bioavailability, IC₅₀ = 20/7 nM, high selectivity, moderate CYP3A4/2C8 inhibition Phase I/II (monotherapy/combo)
SCH772984 ATP-competitive, dual-mechanism ERK1/2 Predecessor to this compound; poor PK (unsuitable for clinical use) Preclinical
Ulixertinib (BVD-523) ATP-competitive ERK1/2 Broad activity in BRAF/RAS-mutant models; reversible inhibition Phase II (NCT03417739)
GDC-0994 (Ravoxertinib) ATP-competitive ERK1/2 Antitumor activity in BRAF-mutant CRC; tolerable as monotherapy Phase I (NCT02457793)
LY3214996 ATP-competitive ERK1/2 Synergy with MEK/CDK4-6 inhibitors; ongoing trials in KRAS-mutant cancers Phase I (NCT02857270)

Key Insights :

  • Dual-Mechanism Action : this compound and SCH772984 uniquely block both ERK kinase activity and MEK-mediated phosphorylation, reducing pathway reactivation .
  • Oral Bioavailability : this compound’s optimized PK (t₁/₂ = 1.3–2.8 h, 23–80% bioavailability in rodents) outperforms SCH772984, enabling clinical translation .

Preclinical and Clinical Efficacy

Compound Preclinical Efficacy Clinical Efficacy Toxicity Profile
This compound 88% tumor growth inhibition (Colo-205 xenograft) Partial responses in BRAF-mutant melanoma; no activity in RAS-mutant CRC Dose-limiting rash, GI toxicity in combos
Ulixertinib Tumor regression in BRAF/RAS-mutant models Partial responses in NRAS/BRAF-mutant melanoma Fatigue, diarrhea, rash
GDC-0994 Tumor suppression in BRAF-mutant CRC Stable disease in BRAF-mutant CRC; combo toxicity with MEK inhibitors Rash, diarrhea, ocular toxicity
LY3214996 Synergy with abemaciclib in KRAS-mutant models Ongoing trials in solid tumors Limited data

Key Insights :

  • BRAF vs. RAS Mutations : this compound showed clinical activity only in BRAF-mutant tumors, unlike Ulixertinib, which has broader efficacy .
  • Combination Challenges: this compound + selumetinib (MEK inhibitor) caused 50% dose-limiting toxicities (e.g., maculopapular rash, retinopathy) at higher doses, limiting therapeutic utility .

Key Insights :

  • Selectivity : this compound’s high selectivity reduces off-target effects compared to earlier ERK inhibitors .
  • CYP Interactions : this compound’s moderate CYP3A4/2C8 inhibition necessitates caution with co-administered drugs (e.g., paclitaxel) .

Biologische Aktivität

MK-8353 is an orally bioavailable inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, specifically designed to combat various cancers characterized by mutations in the BRAF and RAS genes. This compound exhibits a dual mechanism of action, inhibiting both active and inactive forms of ERK1 and ERK2, making it a significant candidate in cancer therapy.

This compound functions primarily by:

  • Inhibiting ERK Kinase Activity : It selectively inhibits the kinase activity of ERK1 and ERK2 with IC50 values of approximately 20 nM and 7 nM, respectively .
  • Preventing ERK Phosphorylation : Unlike some other inhibitors, this compound also prevents the phosphorylation of ERK by MEK, which is crucial for its activation and subsequent signaling cascade .

Selectivity Profile

The selectivity of this compound was evaluated against a panel of 233 mammalian kinases. The results showed:

  • Only three kinases exhibited greater than 50% inhibition at 1 μM concentration.
  • At 100 nM, none of the off-target kinases were inhibited, indicating a high degree of specificity for ERK1/2 .

Preclinical Studies

Preclinical studies have demonstrated promising results:

  • Tumor Models : this compound showed significant anti-tumor activity in various xenograft models, including Colo-205 human colon tumor models .
  • Cell Line Efficacy : It inhibited the proliferation of multiple cancer cell lines harboring BRAF V600E and RAS mutations, showcasing its potential across different cancer types .

Table 1: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Xenograft StudiesColo-205 Human TumorSignificant tumor growth inhibition
Cell Line StudiesBRAF V600E/RAS MutantInhibition of cell proliferation
Kinase Profiling233 KinasesHigh selectivity for ERK1/2

Clinical Trials

Clinical evaluation of this compound has been conducted through several studies:

  • Phase I Trials : The this compound-001 trial enrolled patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and evaluate pharmacodynamics and efficacy.
    • Dosage : Patients received doses ranging from 100 mg to 800 mg twice daily.
    • Adverse Events : Commonly reported side effects included diarrhea (44%), fatigue (40%), nausea (32%), and rash (28%). Dose-limiting toxicities were observed at higher doses .
    • Efficacy : Among patients evaluable for response, three out of fifteen with BRAF V600E mutant melanoma showed partial responses .

Table 2: Clinical Trial Summary

Trial NamePatient PopulationDose Range (mg)Responses Observed
This compound-001Advanced Solid Tumors100 - 800Partial response in 3/15

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MK-8353 as a dual-mechanism ERK1/2 inhibitor?

this compound inhibits ERK1/2 through two mechanisms: (1) ATP-competitive inhibition of ERK1/2 catalytic activity (IC₅₀ = 20 nM for ERK1, 7 nM for ERK2) and (2) stabilization of ERK's inactive conformation, preventing MEK-mediated phosphorylation . This dual action reduces downstream signaling (e.g., pRSK suppression) and tumor proliferation.

Q. Which preclinical models are used to evaluate this compound’s antitumor efficacy?

Common models include:

  • Xenografts : Colo-205 (colon), SK-MEL-28 (BRAF-mutant melanoma), and A2058 (melanoma) in athymic nude or SCID mice .
  • Dosing : 30–60 mg/kg orally twice daily (BID), achieving >50% tumor growth inhibition or regression in 83% of models .
  • Biomarkers : pERK suppression in tumor and surrogate tissues (e.g., skin biopsies) via immunoblotting and immunohistochemistry (IHC) .

Q. How is ERK inhibition validated experimentally in this compound studies?

  • Immunoblotting : Quantifies pERK, total ERK, and downstream targets (e.g., pRSK) in tumor lysates .
  • IHC : Measures pERK suppression in tumor and skin biopsies, correlating with drug exposure .
  • Cell viability assays : IC₅₀ values (e.g., 23 nM in Colo-205 cells) using CellTiterGlo .

Advanced Research Questions

Q. How do preclinical and clinical pharmacokinetic (PK) data for this compound inform dosing strategies?

  • Preclinical : Dose-proportional AUC₀–₂₄hr (15.3–55 μM·h) correlates with >95% pERK suppression in tumors. Twice-daily dosing sustains suppression .
  • Clinical : In phase I trials, 400 mg BID achieved exposures (AUC₀–₂₄hr ~15.5–55 μM·h) comparable to preclinical efficacy thresholds. Terminal half-life (4.2–8.9 hrs) supports BID regimens .

Q. What contradictions exist between preclinical predictions and clinical outcomes for this compound?

  • Preclinical : Robust activity in BRAF/RAS-mutant models (e.g., Colo-205) .
  • Clinical : Limited antitumor activity (12% response rate) in BRAF-mutant melanoma; no responses in RAS-mutant cohorts despite PK/PD target engagement . Potential explanations include tumor heterogeneity and compensatory pathways .

Q. How are pharmacodynamic (PD) biomarkers optimized in this compound trials?

  • Surrogate tissues : Skin biopsies (pERK suppression at 2–4 hrs post-dose) predict tumor PD .
  • Limitations : Peripheral blood mononuclear cells (PBMCs) and hair follicles showed no significant pERK changes, highlighting tissue-specific biomarker utility .

Q. What methodological challenges arise in combining this compound with MEK inhibitors or immunotherapies?

  • MEK combinations : Preclinical synergy observed in BRAF-mutant models, but clinical trials (e.g., NCT03745989) report dose-limiting toxicities (50% DLT rate at highest dose) .
  • Immunotherapy combinations : Ongoing trials (NCT02972034) require rigorous safety monitoring due to overlapping toxicities (e.g., rash, diarrhea) .

Q. How is statistical modeling applied to this compound’s preclinical and clinical data?

  • Bayesian analysis : Estimates dose-limiting toxicity (DLT) rates with 80% credible intervals .
  • PK/PD modeling : Links AUC₀–₂₄hr to pERK suppression thresholds (>65% in skin predicts >95% in tumors) .

Eigenschaften

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
[4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate
MK-8353

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.